molecular formula C22H26N8O5 B018573 Methotrexate-methyl-d3, Dimethyl Ester CAS No. 432545-60-3

Methotrexate-methyl-d3, Dimethyl Ester

Cat. No.: B018573
CAS No.: 432545-60-3
M. Wt: 485.5 g/mol
InChI Key: DIQFVFAFHNQUTG-FIBGUPNXSA-N
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Description

Guggulsterone is a plant sterol isolated from the gum resin of the Commiphora mukul tree, commonly known as the guggul tree. This compound has been used for centuries in traditional Indian medicine, particularly in Ayurveda, for its potential health benefits. Guggulsterone exists in two stereoisomers, E-guggulsterone and Z-guggulsterone, and is known for its anti-inflammatory, hypolipidemic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to produce guggulsterone due to its low natural yield. One common method involves the use of steroid precursors. For instance, E-guggulsterone can be synthesized using Swern oxidation and silica gel purification, achieving a yield of approximately 73% . Another method involves a two-step process from 16,17-epoxy-pregnenolone via hydrazine reduction and Oppenauer oxidation, yielding 84% .

Industrial Production Methods: Industrial production of guggulsterone focuses on optimizing yield and purity. Green and sustainable chemistry approaches have been increasingly adopted to enhance the efficiency of chemical processes and reactions in steroid chemistry . These methods aim to reduce environmental impact while maintaining high production standards.

Comparison with Similar Compounds

Guggulsterone is unique among plant sterols due to its dual stereoisomeric forms and wide range of biological activities. Similar compounds include:

    Brassinosteroids: Plant steroids with growth-promoting properties.

    Bufadienolides: Steroids with cardiotonic effects.

    Cardenolides: Steroids used in treating heart conditions.

    Cucurbitacins: Triterpenoids with anticancer properties.

    Ecdysteroids: Steroids involved in insect molting and metamorphosis.

    Steroid Saponins: Compounds with antimicrobial and antifungal activities.

    Steroidal Alkaloids: Steroids with potential anticancer and anti-inflammatory effects.

Guggulsterone stands out due to its extensive therapeutic potential and the ability to be synthesized in sufficient quantities for research and industrial applications .

Properties

IUPAC Name

dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQFVFAFHNQUTG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531420
Record name Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432545-60-3
Record name Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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